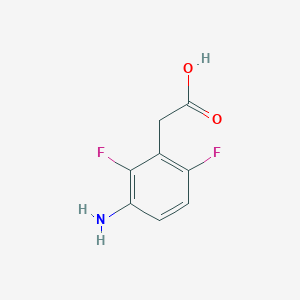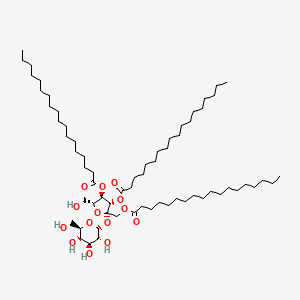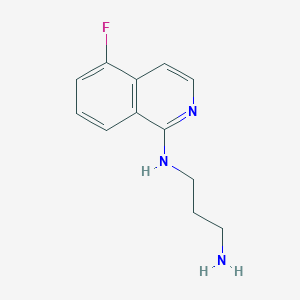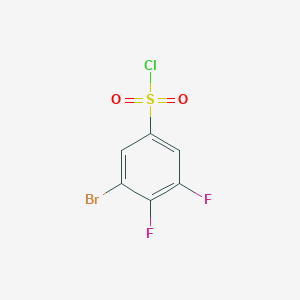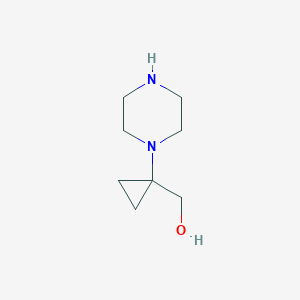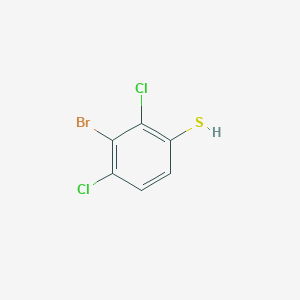![molecular formula C18H15NO3 B12852550 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde](/img/structure/B12852550.png)
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde is an organic compound that features a unique structure combining an indole core with a dioxolane ring
Méthodes De Préparation
The synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde typically involves the reaction of 4-(1,3-dioxolan-2-yl)benzaldehyde with indole derivatives under specific conditions. One common method includes the use of a base catalyst in an organic solvent, such as ethanol, to facilitate the condensation reaction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the concentration of reactants .
Analyse Des Réactions Chimiques
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.
Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Applications De Recherche Scientifique
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde can be compared with similar compounds such as:
1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide: This compound also features a dioxolane ring and is used in similar applications.
Difenoconazole: A dioxolane-containing fungicide with broad-spectrum activity.
Propiconazole: Another triazole fungicide with a similar mechanism of action
Propriétés
Formule moléculaire |
C18H15NO3 |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
5-[4-(1,3-dioxolan-2-yl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C18H15NO3/c20-11-15-10-19-17-6-5-14(9-16(15)17)12-1-3-13(4-2-12)18-21-7-8-22-18/h1-6,9-11,18-19H,7-8H2 |
Clé InChI |
KWUFEQOHSYSIFW-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


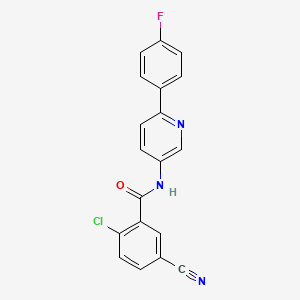
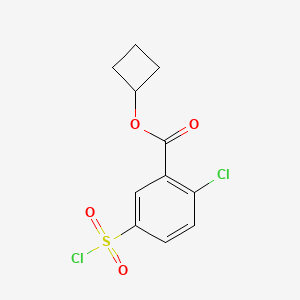

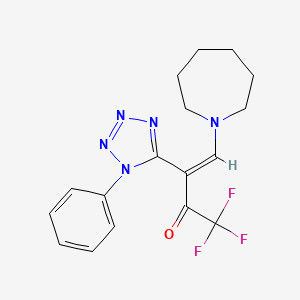
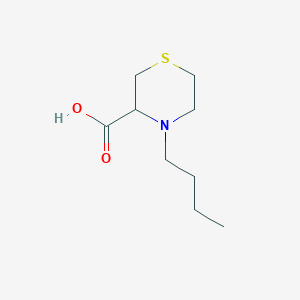
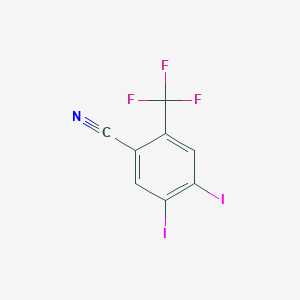

![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)
